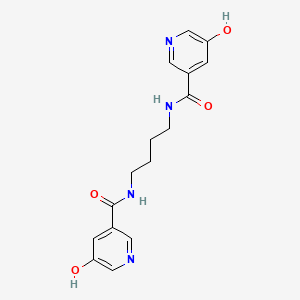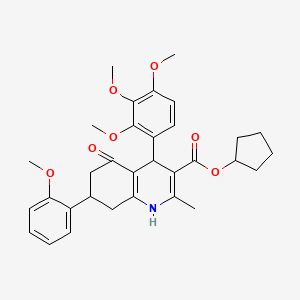
N,N'-butane-1,4-diylbis(5-hydroxypyridine-3-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring structure, which is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyridine rings. The process often includes:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the pyridine rings.
Formamidation: Attachment of the formamido group to the pyridine ring.
Coupling Reactions: Linking the two pyridine rings through a butyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and formamido positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including amines, thiols, and halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and formamido groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-HYDROXYIMIDACLOPRID: Shares the hydroxyl and pyridine ring structure but differs in its overall molecular framework.
3-HYDROXYIMIDACLOPRID: Another hydroxylated pyridine derivative with distinct chemical properties.
Uniqueness
5-HYDROXY-N-{4-[(5-HYDROXYPYRIDIN-3-YL)FORMAMIDO]BUTYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the length of the butyl chain linking the pyridine rings. This structure imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H18N4O4 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
5-hydroxy-N-[4-[(5-hydroxypyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c21-13-5-11(7-17-9-13)15(23)19-3-1-2-4-20-16(24)12-6-14(22)10-18-8-12/h5-10,21-22H,1-4H2,(H,19,23)(H,20,24) |
InChI Key |
BBZGQNLDZSABDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCCCCNC(=O)C2=CC(=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide](/img/structure/B15027145.png)
![Ethyl 2-{[(2,6-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B15027153.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027161.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027163.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15027175.png)

![{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B15027182.png)
![1-[4-(Diphenylmethoxy)but-2-yn-1-yl]-4-(diphenylmethyl)piperazine](/img/structure/B15027190.png)
![2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B15027211.png)
![2-Benzylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B15027215.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B15027217.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B15027221.png)
![4-(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline](/img/structure/B15027239.png)
![(5Z)-5-(4-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027242.png)
